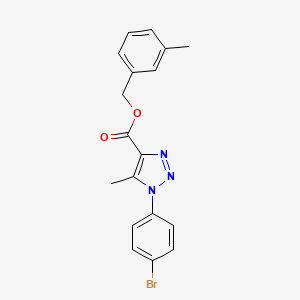

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a 1,2,3-triazole derivative featuring a 4-bromophenyl group at position 1, a methyl group at position 5, and a carboxylate ester at position 2. The ester moiety is substituted with a 3-methylbenzyl group, contributing to its lipophilic character.

The bromine atom on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or interactions with biological targets. The methyl groups (at position 5 and the ester side chain) likely enhance steric bulk and modulate solubility.

Properties

IUPAC Name |

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOJWXHMQIOWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring.

-

Step 1: Synthesis of Azide Intermediate

Reagents: Sodium azide, 3-methylbenzyl bromide

Conditions: Reflux in an appropriate solvent (e.g., DMF)

Product: 3-methylbenzyl azide

-

Step 2: Cycloaddition Reaction

Reagents: 3-methylbenzyl azide, 4-bromo-1-ethynylbenzene

Catalyst: Copper(I) iodide

Conditions: Room temperature, in the presence of a base (e.g., triethylamine)

Product: this compound

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1.1. Click Chemistry for Triazole Core Formation

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Aryl azides react with terminal alkynes (e.g., propargyl alcohol derivatives) in the presence of CuSO₄/Na ascorbate to form 1,4-disubstituted triazoles .

-

Substituents like the 4-bromophenyl group are introduced via azide precursors (e.g., 4-bromophenyl azide) .

1.2. Esterification of the Carboxylic Acid Intermediate

The (3-methylphenyl)methyl ester group is introduced via esterification:

-

The triazole-4-carboxylic acid intermediate (e.g., 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ) reacts with (3-methylphenyl)methanol under acidic or coupling conditions (e.g., DCC/DMAP or H₂SO₄ catalysis) .

Table 1: Representative Reaction Conditions for Esterification

| Reagent/Condition | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| (3-methylphenyl)methanol + H₂SO₄ | Toluene | Reflux | 72% | |

| DCC/DMAP | DCM | RT | 85% |

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis to regenerate the carboxylic acid:

-

Basic hydrolysis (NaOH/EtOH/H₂O) or acidic hydrolysis (HCl/MeOH) cleaves the ester bond .

-

Example : Hydrolysis of methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate with NaOH yields 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Table 2: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester analog | 2M NaOH, EtOH/H₂O | Carboxylic acid | 89% | |

| Ethyl ester analog | 6M HCl, reflux | Carboxylic acid | 78% |

Substitution Reactions at the 4-Bromophenyl Group

The bromine substituent enables further functionalization via cross-coupling or nucleophilic substitution:

3.1. Suzuki-Miyaura Coupling

-

The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .

-

Example : Reaction with 4-fluorophenylboronic acid forms a 4-fluorophenyl-triazole derivative .

3.2. Buchwald-Hartwig Amination

Table 3: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenyl | 4-Biphenyl | 76% | |

| Amination | Pd₂(dba)₃, Xantphos | 4-Bromophenyl | 4-(Piperidin-1-yl)phenyl | 65% |

Functionalization of the Triazole Ring

The 1,2,3-triazole core participates in further reactions:

4.1. Alkylation at N-2

-

Alkyl halides or epoxides react with the triazole in basic media (e.g., Cs₂CO₃/DMF) to form N-alkylated derivatives .

4.2. Coordination Chemistry

-

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ag), forming complexes with potential catalytic applications .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown efficacy against various pathogens. In vitro studies have indicated that these compounds can inhibit the growth of plant pathogens such as Fusarium and Xanthomonas spp., making them potential candidates for agricultural applications .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. A case study involving related compounds revealed that they can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves the modulation of specific signaling pathways that control cell proliferation and survival .

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets suggests potential as a lead compound in developing new therapeutic agents for various diseases, including infections and cancer .

Case Studies

Several studies have documented the synthesis and evaluation of triazole derivatives:

- Study on Anticancer Activity : A synthesized derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective dosage levels for therapeutic intervention .

- Agricultural Application : Another study highlighted the use of triazole compounds in controlling plant diseases caused by fungal pathogens, showcasing their potential as eco-friendly fungicides .

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable 1,2,3-Triazole Derivatives

Physicochemical Properties

- Electronic Effects : The electron-withdrawing bromine may reduce electron density at the triazole ring compared to methyl or methoxy substituents (e.g., ), affecting reactivity in electrophilic substitutions.

Crystallographic and Hydrogen-Bonding Patterns

- For example, carboxamide derivatives form N–H···O hydrogen bonds, stabilizing crystal lattices .

- SI111 : Methyl ester derivatives may display weaker intermolecular interactions (e.g., C–H···O) compared to amides, leading to differences in melting points and solubility .

Biological Activity

Introduction

The compound (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with biological macromolecules. Its molecular formula is with a molecular weight of approximately 440.3 g/mol. The presence of bromine in the phenyl group may enhance its reactivity and biological activity compared to other triazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.3 g/mol |

| IUPAC Name | [1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |

| InChI Key | RQXQVUZMLARKLL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is particularly relevant in the context of anticancer and antimicrobial activities.

Enzyme Inhibition

Research indicates that triazole derivatives often exhibit inhibitory effects on enzymes such as:

- Carbonic Anhydrase (CA) : Implicated in cancer progression.

- Histone Deacetylases (HDAC) : Targeted for their role in gene expression regulation related to cancer.

- Sirtuin Enzymes : Associated with aging and metabolic diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative similar to our compound demonstrated significant cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

In vitro studies showed that modifications to the triazole structure can enhance potency against specific cancer types. For example, a related compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Properties

Research has indicated that triazoles can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as NF-kB activation. This property makes them potential candidates for treating inflammatory diseases.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| (3-methylphenyl)methyl 1-(4-bromophenyl)-triazole | 2.76 | Anticancer (Ovarian) |

| 1-(4-chlorophenyl)-triazole | 5.10 | Anticancer |

| 1-(4-fluorophenyl)-triazole | 6.20 | Antimicrobial |

This table illustrates that while all compounds exhibit anticancer properties, the brominated derivative shows superior potency against ovarian cancer cells.

Study on Anticancer Effects

A recent study evaluated the effects of various triazole derivatives on tumor growth in vivo using mouse models. The results indicated that the brominated derivative significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazoles against resistant bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential role in addressing antibiotic resistance .

Q & A

Q. Key Data :

- Copper catalysts improve cycloaddition efficiency (yield >75% in optimized conditions) .

- Microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, triazole protons at δ 8.1–8.3 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretch ~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~435–440 Da) and fragmentation patterns .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Advanced: How can computational methods predict reactivity and guide functionalization?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromophenyl group may act as an electron-withdrawing moiety, directing substitution at the triazole’s C4 position .

- Simulate reaction pathways (e.g., Fukui indices) to prioritize functionalization sites .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Case Study : DFT studies on analogous triazoles show that electron-deficient aryl groups enhance binding to kinase active sites .

Advanced: How can mechanistic contradictions in biological activity be resolved?

Methodological Answer:

- In Vitro Assays : Test dose-dependent inhibition of enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the methyl group) via n-BuLi-mediated H/D exchange to track metabolic pathways .

- Competitive Binding Studies : Use fluorescence quenching or ITC to identify off-target interactions .

Example : A study on a fluorophenyl-triazole derivative revealed conflicting IC50 values (5–50 µM) across assays due to solvent polarity effects; normalizing to DMSO-free conditions resolved discrepancies .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent ester hydrolysis or bromophenyl debromination .

- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolytic byproducts (e.g., carboxylic acid derivatives) .

Data : Analogous bromophenyl compounds show <5% degradation after 6 months under optimal storage .

Advanced: What strategies enable regioselective modification of the triazole core?

Methodological Answer:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the triazole N1 position during C4 functionalization .

- Cross-Coupling : Apply Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at C5 using boronic acid derivatives .

- Microwave Irradiation : Enhances regioselectivity in heterocyclic substitutions by reducing side reactions .

Case Study : Pd(OAc)2/XPhos catalyzed coupling of 4-bromophenyltriazole with arylboronic acids achieved >90% regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.